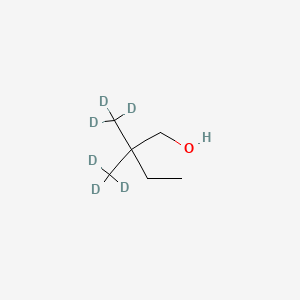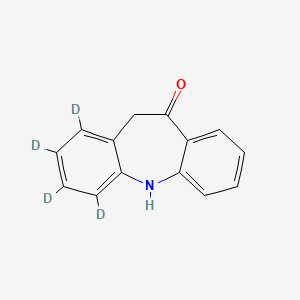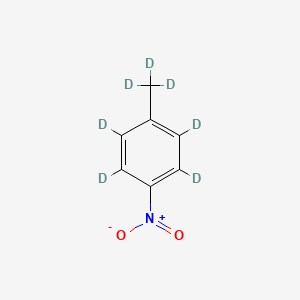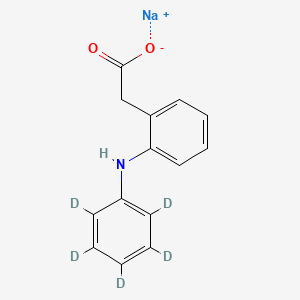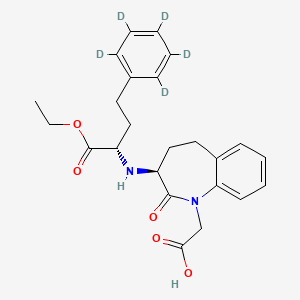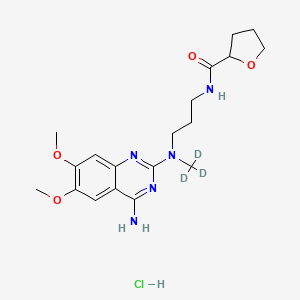
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 (TMM-d12) is an organometallic compound with a unique chemical structure, making it a valuable research tool for scientists. It is used in a wide range of scientific applications, including synthesis and drug development, as well as in biochemical and physiological research.
Scientific Research Applications
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, and in the development of new drugs. It has also been used in biochemical and physiological research, as it can be used to study the structure and function of proteins and other biomolecules. In addition, α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 has been used in the study of enzyme-catalyzed reactions and in the development of new catalysts.
Mechanism of Action
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 is a metal-organic complex that is capable of binding to proteins and other biomolecules. It binds to proteins by forming a covalent bond between the metal center and the protein's amino acid side chains. This binding results in a conformational change in the protein, which can alter its function. In addition, α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 can bind to other biomolecules, such as nucleic acids, and can act as a catalyst for chemical reactions.
Biochemical and Physiological Effects
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 has been studied for its potential to affect biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the synthesis of proteins and other biomolecules. In addition, α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 has been found to have an effect on cell signaling pathways and to inhibit the activity of certain transcription factors.
Advantages and Limitations for Lab Experiments
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 is a versatile compound that has many advantages for laboratory experiments. It is relatively inexpensive and has a long shelf life, making it a cost-effective reagent. In addition, it is easy to handle and is soluble in a variety of solvents, making it a convenient reagent. However, α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 is also toxic and can cause eye and skin irritation, so it should be handled with caution.
Future Directions
There are many potential future directions for research involving α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12. One potential direction is to further investigate its potential to affect biochemical and physiological processes. Another potential direction is to use α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 as a catalyst for the synthesis of new drugs or other organic compounds. In addition, α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 could be used to study the structure and function of proteins and other biomolecules, and to develop new catalysts for chemical reactions. Finally, α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 could be used to study the mechanism of action of drugs and to develop new drug delivery systems.
Synthesis Methods
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 is synthesized using a two-step process. The first step involves the reaction of 5-methyl-1,3-benzenediacetonitrile with a metal-containing reagent, such as lithium or magnesium, to form a metal-organic complex. This complex is then reacted with a halogen-containing reagent, such as bromine or iodine, to form α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12. Alternatively, the metal-organic complex can be reacted with a halogen-containing reagent in the presence of a Lewis base, such as an amine, to form α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12.
properties
| { "Design of the Synthesis Pathway": "The synthesis of α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 can be achieved through a multi-step reaction process involving the use of various reagents and catalysts.", "Starting Materials": ["p-xylene", "methylmagnesium bromide", "acetonitrile-d3", "deuterium oxide"], "Reaction": ["Step 1: Bromination of p-xylene using Br2 and FeBr3 to form 5-bromo-1,3-dimethylbenzene", "Step 2: Methylation of the brominated product using methylmagnesium bromide to form 5-bromo-α,α,α',α'-tetramethyl-1,3-benzenedimethanol", "Step 3: Oxidation of the bromine moiety using sodium chlorite and acetic acid to form 5-formyl-α,α,α',α'-tetramethyl-1,3-benzenedimethanol", "Step 4: Conversion of the aldehyde to the nitrile using sodium cyanide and sulfuric acid to form α,α,α',α'-tetramethyl-5-methyl-1,3-benzenediacetonitrile", "Step 5: Deuterium exchange using acetonitrile-d3 and deuterium oxide to form α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12"] } | |
CAS RN |
1185098-75-2 |
Molecular Formula |
C15H18N2 |
Molecular Weight |
238.396 |
IUPAC Name |
2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methylphenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3/i2D3,3D3,4D3,5D3 |
InChI Key |
SJECEXNMZXMXNE-QWSXYEKLSA-N |
SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N |
synonyms |
α1,α1,α3,α3,5-Pentamethyl-1,3-benzenediacetonitrile-d12; 2,2’-(5-Methyl-1,3-phenylene)di(2-methylpropionitrile)-d12; 2-[3-(Cyanodimethyl_x000B_methyl)-5-methylphenyl]-2-methylpropionitrile-d12; 3,5-Bis(2-cyano-2-methylethyl)toluene-d12; 3,5-Bis(2-cyanoprop |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



